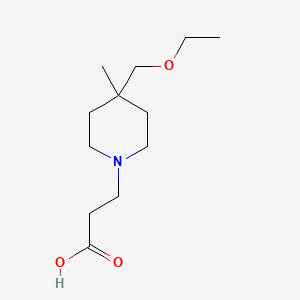
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds related to 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing various structural motifs, which are essential for developing new pharmaceuticals, polymers, and materials. The synthesis of these compounds typically involves complex reactions such as Michael addition, cyclization, and esterification, showcasing the intricate chemistry involved in producing such molecules (Hanzawa et al., 2012; Deng Yi, 2008).
Potential in Material Science
Compounds with similar structures to 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid have been investigated for their potential in material science, particularly in the development of light stabilizers and polymers. These studies aim to enhance the durability and longevity of materials exposed to UV radiation and other degrading environmental factors. For example, the development of novel polymeric hindered amines as light stabilizers has been a focus, highlighting the role of such compounds in protecting materials from UV-induced degradation (Deng Yi, 2008).
Pharmaceutical Applications
The structural complexity and versatility of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid-like compounds make them candidates for pharmaceutical applications. Research has been conducted on synthesizing and modifying these compounds to explore their therapeutic potentials, such as in the synthesis of Dabigatran Etexilate, an anticoagulant medication. These studies involve multiple steps, including condensation, reduction, and amidination, to obtain the final therapeutic agent (Cheng Huansheng, 2013).
Analytical and Quality Control Methods
The complexity of synthesizing compounds related to 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid necessitates advanced analytical and quality control methods. Studies have focused on developing and applying spectroscopic, diffractometric, and chromatographic techniques to ensure the purity, stability, and proper characterization of these compounds. This is crucial in pharmaceutical sciences, where the efficacy and safety of the compounds depend on their precise chemical structure and purity (V. O. Zubkov et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This can result in alterations in cellular processes such as lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
For instance, activation of PPARs can lead to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and extensively metabolized, often by oxidation and conjugation reactions . These properties can significantly impact the bioavailability of the compound.
Result of Action
Activation of ppars by similar compounds can lead to a wide range of effects, including decreased inflammation, improved lipid profiles, and enhanced insulin sensitivity .
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-16-10-12(2)5-8-13(9-6-12)7-4-11(14)15/h3-10H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDFTRFACFWAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)







![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)

